Raltegravir potassium

Catalog No.
S548945
CAS No.
871038-72-1
M.F
C20H20FKN6O5
M. Wt
482.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Raltegravir potassium

CAS Number

871038-72-1

Product Name

Raltegravir potassium

IUPAC Name

potassium;4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-olate

Molecular Formula

C20H20FKN6O5

Molecular Weight

482.5 g/mol

InChI

InChI=1S/C20H21FN6O5.K/c1-10-25-26-17(32-10)16(30)24-20(2,3)19-23-13(14(28)18(31)27(19)4)15(29)22-9-11-5-7-12(21)8-6-11;/h5-8,28H,9H2,1-4H3,(H,22,29)(H,24,30);/q;+1/p-1

InChI Key

IFUKBHBISRAZTF-UHFFFAOYSA-M

SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Solubility

Soluble in DMSO.

Synonyms

0518, MK, Isentress, MK 0518, MK-0518, MK0518, Potassium, Raltegravir, raltegravir, Raltegravir Potassium

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)[O-])C(=O)NCC3=CC=C(C=C3)F.[K+]

Description

The exact mass of the compound Raltegravir potassium is 444.15575 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Antivirals for systemic use, Antivirals for treatment of HIV infections, combinations -> Human pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding HIV-1 Replication and Resistance

Raltegravir works by specifically targeting the integrase enzyme, a crucial step in HIV-1 replication. By inhibiting integrase, the virus is unable to integrate its genetic material into the host cell's DNA, effectively preventing viral replication. This mechanism of action has been instrumental in research aimed at understanding the viral lifecycle and the development of resistance mutations. Studies using raltegravir can help scientists identify specific residues on the integrase enzyme that are critical for its function and potential targets for future drug development []. Additionally, research with raltegravir can help monitor the emergence of resistance mutations in patients undergoing HIV treatment, allowing for informed decisions about treatment adjustments [].

Investigating HIV Reservoirs and Latency

HIV-1 has the ability to establish latent reservoirs within the body, where the virus remains inactive but can be reactivated under certain conditions. Raltegravir's ability to block integration makes it a potential tool for research into HIV reservoirs. Scientists are exploring the use of raltegravir in combination with other drugs to "flush out" latent HIV reservoirs, making them susceptible to immune attack or elimination []. This research holds promise for achieving a potential cure for HIV infection.

Raltegravir potassium is an antiretroviral medication primarily used in the treatment of human immunodeficiency virus (HIV) infection. It functions as an integrase inhibitor, blocking the HIV integrase enzyme, which is crucial for the viral genome's integration into the host cell's DNA. The chemical formula for Raltegravir potassium is C20H20FKN6O5C_{20}H_{20}FKN_{6}O_{5}, with a molecular weight of approximately 444.42 g/mol . This compound is typically administered in the form of film-coated tablets, each containing 400 mg of Raltegravir .

Raltegravir acts as an integrase inhibitor. HIV integrase is a viral enzyme essential for the integration of HIV genetic material into the host cell's DNA. Raltegravir binds to a specific pocket on the integrase enzyme, preventing this crucial step in the viral replication cycle []. This effectively halts HIV replication and reduces the viral load in the body.

, particularly during its metabolism. The primary metabolic pathway involves glucuronidation, mediated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1) . This process transforms Raltegravir into more water-soluble forms, facilitating its excretion through urine and feces. The compound is also sensitive to interactions with metal cations, which can affect its absorption and efficacy. For instance, co-administration with aluminum or magnesium-containing antacids can significantly reduce its plasma levels due to chelation effects .

The biological activity of Raltegravir potassium is centered on its role as an integrase inhibitor. By binding to the integrase enzyme of HIV-1, it prevents the integration of viral DNA into the host genome, thereby halting viral replication . Raltegravir has shown effectiveness against various strains of HIV and is often used in combination therapies to enhance antiviral efficacy and reduce resistance development. Its half-life is approximately 9 hours, allowing for twice-daily dosing in clinical settings .

The synthesis of Raltegravir potassium has been explored through various methods:

  • Ammonolysis Method: This approach involves the ammonolysis of acetone cyanohydrin under liquid ammonia, yielding intermediates that are further processed to obtain Raltegravir potassium .
  • Thermal Rearrangement: A more recent method involves a thermal rearrangement of amidoxime derivatives, which provides a cost-effective and efficient route for large-scale production .
  • Facile Synthesis: Another study reported a straightforward synthesis that emphasizes commercial viability and purity control, addressing potential impurities that may arise during production .

Raltegravir potassium is primarily utilized in the treatment of HIV infection as part of antiretroviral therapy (ART). Its ability to inhibit viral replication makes it a critical component in managing HIV-positive patients and preventing disease progression. Additionally, it may be used in combination with other antiretroviral agents to enhance therapeutic outcomes and minimize resistance development.

Raltegravir potassium shares similarities with other integrase inhibitors but has distinct characteristics that set it apart:

Compound NameMechanism of ActionUnique Features
DolutegravirIntegrase inhibitorHigher barrier to resistance; once-daily dosing
ElvitegravirIntegrase inhibitorRequires boosting with cobicistat for efficacy
BictegravirIntegrase inhibitorFixed-dose combination available; high potency

Uniqueness of Raltegravir:

  • First-in-Class: Raltegravir was one of the first integrase inhibitors approved for clinical use, paving the way for subsequent drugs in this class.
  • Dosing Flexibility: It allows for flexible dosing schedules without significant food restrictions compared to some newer agents.

Purity

>98% (or refer to the Certificate of Analysis)

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

2

Exact Mass

482.11162741 g/mol

Monoisotopic Mass

482.11162741 g/mol

Heavy Atom Count

33

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

43Y000U234

GHS Hazard Statements

Aggregated GHS information provided by 36 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (97.22%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (97.22%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Isentress is indicated in combination with other anti-retroviral medicinal products for the treatment of human immunodeficiency virus (HIV 1) infection.

Pharmacology

Raltegravir Potassium is the orally bioavailable potassium salt of a human immunodeficiency virus (HIV) integrase strand transfer inhibitor (HIV-1 INSTI) with HIV-1 antiviral activity. Raltegravir binds to and inhibits integrase, an HIV enzyme that inserts viral genetic material into the genetic material of the infected human cell. Inhibition of integrase prevents insertion of HIV DNA into the human DNA genome, thus blocking HIV replication.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AX08
J05AR16

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Wikipedia

Raltegravir potassium

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Brogan AJ, Davis AE, Goodwin B. Short-term cost analysis of raltegravir versus atazanavir + ritonavir or darunavir + ritonavir for treatment-naive adults with HIV-1 infection in the United States. PLoS One. 2018 Aug 30;13(8):e0203293. doi: 10.1371/journal.pone.0203293. eCollection 2018. PubMed PMID: 30161205; PubMed Central PMCID: PMC6117059.
2: Trahan MJ, Lamarre V, Metras ME, Kakkar F. Use of Triple Combination Antiretroviral Therapy With Raltegravir as Empiric HIV Therapy in the High-Risk HIV-Exposed Newborn. Pediatr Infect Dis J. 2018 Aug 27. doi: 10.1097/INF.0000000000002180. [Epub ahead of print] PubMed PMID: 30153229.
3: Ammassari A, Stöhr W, Antinori A, Molina JM, Schwimmer C, Domingo P, Thalme A, Di Pietro M, Wallet C, Pozniak A, Richert L, Raffi F; and the NEAT 001/ANRS 143 Trial Study Group. Patient Self-Reported Adherence to Ritonavir-Boosted Darunavir Combined with Either Raltegravir or Tenofovir Disoproxil Fumarate /Emtricitabine in the Neat 001/Anrs 143 Trial. J Acquir Immune Defic Syndr. 2018 Aug 27. doi: 10.1097/QAI.0000000000001834. [Epub ahead of print] PubMed PMID: 30153121.
4: van der Heijden WA, van Crevel R, De Groot PG, Urbanus RT, Koenen HJPM, Bosch M, Keuter M, van der Ven AJ, de Mast Q. A Switch to a raltegravir containing regimen does not lower platelet reactivity in HIV-infected individuals. AIDS. 2018 Aug 20. doi: 10.1097/QAD.0000000000001993. [Epub ahead of print] PubMed PMID: 30134289.
5: Pennington MR, Voorhees IEH, Callaway HM, Dehghanpir SD, Baines JD, Parrish CR, Van de Walle GR. The HIV integrase inhibitor raltegravir inhibits felid alphaherpesvirus 1 (FeHV-1) replication by targeting both DNA replication and late gene expression. J Virol. 2018 Jul 25. pii: JVI.00994-18. doi: 10.1128/JVI.00994-18. [Epub ahead of print] PubMed PMID: 30045987.
6: Jabłonowska E, Pulik P, Kalinowska A, Gąsiorowski J, Parczewski M, Bociąga-Jasik M, Mularska E, Pulik Ł, Siwak E, Wójcik K. Dual therapy based on raltegravir and boosted protease inhibitors - the experience of Polish centers. Arch Med Sci. 2018 Jun;14(4):860-864. doi: 10.5114/aoms.2016.62445. Epub 2016 Sep 22. PubMed PMID: 30002705; PubMed Central PMCID: PMC6040130.
7: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK501554/ PubMed PMID: 30000614.
8: Gold J, Marta M, Meier UC, Christensen T, Miller D, Altmann D, Holden D, Bianchi L, Adiutori R, MacManus D, Yousry T, Schmierer K, Turner B, Giovannoni G. A phase II baseline versus treatment study to determine the efficacy of raltegravir (Isentress) in preventing progression of relapsing remitting multiple sclerosis as determined by gadolinium-enhanced MRI: The INSPIRE study. Mult Scler Relat Disord. 2018 Aug;24:123-128. doi: 10.1016/j.msard.2018.06.002. Epub 2018 Jun 28. PubMed PMID: 29990894.
9: Stella-Ascariz N, Montejano R, Rodriguez-Centeno J, Alejos B, Schwimmer C, Bernardino JI, Rodes B, Allavena C, Hoffmann C, Gisslén M, de Miguel R, Esteban-Cantos A, Wallet C, Raffi F, Arribas JR; NEAT 001/ ANRS 143 Study Group. Blood Telomere Length Changes after Ritonavir-boosted Darunavir Combined with Raltegravir or Tenofovir-Emtricitabine in Antiretroviral-Naive Adults Infected with HIV-1. J Infect Dis. 2018 Jul 3. doi: 10.1093/infdis/jiy399. [Epub ahead of print] PubMed PMID: 29982509.
10: Krznaric I, Bickel M, Carganico A, De Leuw P, Haberl A, Knecht G, Koegl C, Lauscher P, Schüttfort G, Stephan C, Wolf E, Wolf T. Similar long-term efficacy of dual therapy containing raltegravir and a boosted protease inhibitor versus standard triple therapies in pretreated HIV-1-infected patients in a retrospective, real-life cohort of 14 years. HIV Med. 2018 Oct;19(9):662-667. doi: 10.1111/hiv.12636. Epub 2018 Jul 3. PubMed PMID: 29971922.
11: Rusconi S, Adorni F, Tau P, Borghi V, Pecorari M, Maserati R, Francisci D, Monno L, Punzi G, Meraviglia P, Paolucci S, Di Biagio A, Bruzzone B, Mancon A, Micheli V, Zazzi M; ARCA (Antiviral Response Cohort Analysis). Dolutegravir (DTG)-containing regimens after receiving raltegravir (RAL) or elvitegravir (EVG): Durability and virological response in a large Italian HIV drug resistance network (ARCA). J Clin Virol. 2018 Aug;105:112-117. doi: 10.1016/j.jcv.2018.06.012. Epub 2018 Jun 21. PubMed PMID: 29957545.
12: Pennington MR, Grenier JK, Van de Walle GR. Transcriptome profiling of alphaherpesvirus-infected cells treated with the HIV-integrase inhibitor raltegravir reveals profound and specific alterations in host transcription. J Gen Virol. 2018 Aug;99(8):1115-1128. doi: 10.1099/jgv.0.001090. Epub 2018 Jun 19. PubMed PMID: 29916804.
13: Troya J, Montejano R, Ryan P, Gómez C, Matarranz M, Cabello A, Vera F, Sepúlveda MA, Santos I, Samperiz G, Bachiller P, Boix V, Barrufet P, Cervero M, Sanz J, Solís J, Yllescas M, Valencia E; GESIDA-8715 Study Group. Raltegravir plus abacavir/lamivudine in virologically suppressed HIV-1-infected patients: 48-week results of the KIRAL study. PLoS One. 2018 Jun 14;13(6):e0198768. doi: 10.1371/journal.pone.0198768. eCollection 2018. PubMed PMID: 29902204; PubMed Central PMCID: PMC6002106.
14: Cahn P, Sax PE, Squires K, Molina JM, Ratanasuwan W, Rassool M, Bloch M, Xu X, Zhou Y, Homony B, Hepler D, Teppler H, Hanna GJ, Nguyen BY, Greaves W; ONCEMRK Study Group. Raltegravir 1200 mg Once Daily vs 400 mg Twice Daily, With Emtricitabine and Tenofovir Disoproxil Fumarate, for Previously Untreated HIV-1 Infection: Week 96 Results From ONCEMRK, a Randomized, Double-Blind, Noninferiority Trial. J Acquir Immune Defic Syndr. 2018 Aug 15;78(5):589-598. doi: 10.1097/QAI.0000000000001723. PubMed PMID: 29771789; PubMed Central PMCID: PMC6075877.
15: Krikke M, Tesselaar K, van den Berk GEL, Otto SA, Freriks LH, van Lelyveld SFL, Visseren FJL, Hoepelman AIM, Arends JE. The effect of switching protease inhibitors to raltegravir on endothelial function, in HIV-infected patients. HIV Clin Trials. 2018 Apr;19(2):75-83. doi: 10.1080/15284336.2018.1455366. PubMed PMID: 29770748.
16: Offor O, Utay N, Reynoso D, Somasunderam A, Currier J, Lake J. Adiponectin and the steatosis marker Chi3L1 decrease following switch to raltegravir compared to continued PI/NNRTI-based antiretroviral therapy. PLoS One. 2018 May 10;13(5):e0196395. doi: 10.1371/journal.pone.0196395. eCollection 2018. PubMed PMID: 29746485; PubMed Central PMCID: PMC5944924.
17: Belkhir L, Seguin-Devaux C, Elens L, Pauly C, Gengler N, Schneider S, Ruelle J, Haufroid V, Vandercam B. Impact of UGT1A1 polymorphisms on Raltegravir and its glucuronide plasma concentrations in a cohort of HIV-1 infected patients. Sci Rep. 2018 May 9;8(1):7359. doi: 10.1038/s41598-018-25803-z. PubMed PMID: 29743555; PubMed Central PMCID: PMC5943329.
18: Weber MD, Andrews E, Prince HA, Sykes C, Rosen EP, Bay C, Shaheen NJ, Madanick RD, Dellon ES, De Paris K, Nelson JA, Gay CL, Kashuba AD. Virological and immunological responses to raltegravir and dolutegravir in the gut-associated lymphoid tissue of HIV-infected men and women. Antivir Ther. 2018 May 1. doi: 10.3851/IMP3236. [Epub ahead of print] PubMed PMID: 29714167.
19: Puthanakit T, Thepnarong N, Chaithongwongwatthana S, Anugulruengkitt S, Anunsittichai O, Theerawit T, Ubolyam S, Pancharoen C, Phanuphak P. Intensification of antiretroviral treatment with raltegravir for pregnant women living with HIV at high risk of vertical transmission. J Virus Erad. 2018 Apr 1;4(2):61-65. PubMed PMID: 29682296; PubMed Central PMCID: PMC5892679.
20: Horikawa M, Toyoda M, Saito N, Kimura M, Kobayashi T, Takagi A, Fukagawa M. Raltegravir-associated Diabetic Ketoacidosis in a Patient with HIV Infection: A Case Report. Tokai J Exp Clin Med. 2018 Apr 20;43(1):19-23. PubMed PMID: 29637535.

Explore Compound Types